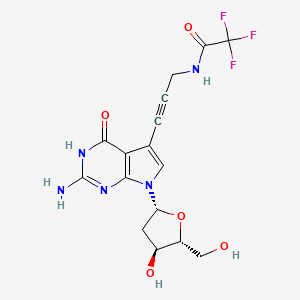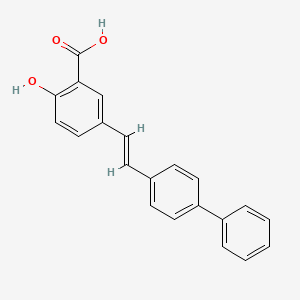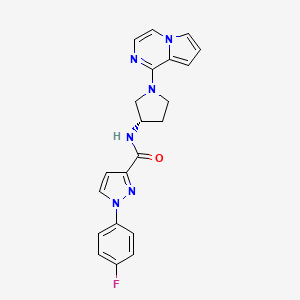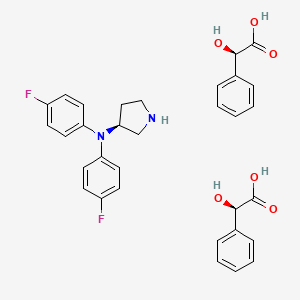![molecular formula C25H23ClN4O5 B10830185 N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide](/img/structure/B10830185.png)
N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALV1 is a potent degradation agent specifically targeting the transcription factors Ikaros and Helios. It is a small molecule that binds to cereblon, a substrate receptor of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of its targets . This compound has shown significant potential in scientific research, particularly in the fields of immunology and cancer biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALV1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of ultrasonic techniques to enhance solubility .
Industrial Production Methods
Industrial production of ALV1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in solid form and can be dissolved in DMSO for experimental use. The storage conditions for ALV1 include keeping it at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
ALV1 undergoes several types of chemical reactions, including:
Degradation Reactions: ALV1 induces the degradation of Ikaros and Helios by binding to cereblon and promoting their ubiquitination.
Binding Reactions: The compound binds to cereblon with an inhibitory concentration (IC50) of 0.55 µM.
Common Reagents and Conditions
The common reagents used in the reactions involving ALV1 include DMSO for solubility and various organic solvents for purification. The reaction conditions often involve controlled temperatures and the use of ultrasonic techniques to enhance solubility .
Major Products Formed
The major products formed from the reactions involving ALV1 are the ubiquitinated forms of Ikaros and Helios, which are subsequently degraded by the proteasome .
Scientific Research Applications
ALV1 has a wide range of scientific research applications, including:
Immunology: ALV1 is used to study the degradation of transcription factors Ikaros and Helios, which play crucial roles in the regulation of immune responses
Cancer Biology: The compound is used to investigate the role of Ikaros and Helios in cancer, particularly in the context of multiple myeloma and other hematological malignancies
Drug Development: ALV1 serves as a model compound for the development of targeted protein degradation therapies, which aim to selectively degrade disease-causing proteins
Mechanism of Action
ALV1 exerts its effects by binding to cereblon, a substrate receptor of the E3 ubiquitin ligase complex. This binding promotes the ubiquitination of Ikaros and Helios, leading to their subsequent degradation by the proteasome. The degradation of these transcription factors disrupts their regulatory functions, resulting in altered immune responses and potential therapeutic effects in cancer .
Comparison with Similar Compounds
ALV1 is unique in its ability to potently induce the degradation of both Ikaros and Helios without unexpected off-target activity. Similar compounds include:
ALV2: Exhibits relative selectivity for Helios.
Lenalidomide: Modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase, leading to the degradation of Ikaros and Aiolos.
ALV1 stands out due to its high potency and specificity in targeting Ikaros and Helios, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C25H23ClN4O5 |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C25H23ClN4O5/c1-14-5-7-17(12-18(14)26)28-21(31)9-6-15-3-2-4-16(11-15)27-19-13-23(33)30(25(19)35)20-8-10-22(32)29-24(20)34/h2-5,7,11-13,20,27H,6,8-10H2,1H3,(H,28,31)(H,29,32,34) |
InChI Key |
YDYSAFPHVGVORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone](/img/structure/B10830104.png)



![2-[6-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830130.png)
![5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide](/img/structure/B10830137.png)

![4-[3-[[1-(4-Chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid;methane](/img/structure/B10830152.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide](/img/structure/B10830165.png)

![2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830186.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)
